2-(Tributylammonium)ethyl Bromide
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Synthetic Chemistry
In the realm of synthetic chemistry, quaternary ammonium compounds have emerged as indispensable tools, primarily owing to their utility as phase-transfer catalysts (PTCs). libretexts.orgtheaic.org Many organic reactions involve reactants that are soluble in an organic solvent and an inorganic reagent that is soluble in an aqueous phase. The immiscibility of these two phases often leads to very slow or negligible reaction rates. Phase-transfer catalysts, such as QACs, facilitate the transfer of the anionic reagent from the aqueous phase to the organic phase, where the reaction can proceed at a much faster rate. theaic.org The cation of the QAC pairs with the anion of the inorganic reagent, forming an ion pair that is soluble in the organic solvent. This allows the anion to be available for reaction with the organic substrate. nih.gov
The use of QACs as phase-transfer catalysts offers several advantages in organic synthesis. It often allows for the use of less expensive and less hazardous reagents, milder reaction conditions, and can lead to increased yields and selectivities. nih.govwikipedia.org Beyond phase-transfer catalysis, QACs also serve as precursors for the synthesis of other complex molecules and find use as ionic liquids, which are considered "green" solvents due to their low vapor pressure. wikipedia.orgchemicalbook.com
Overview of 2-(Tributylammonium)ethyl Bromide as a Chemical Entity
This compound is a specific quaternary ammonium compound that has garnered attention in chemical research. It consists of a central nitrogen atom bonded to three butyl groups and one ethyl bromide group, with bromide as the counter-ion.
The synthesis of this compound typically involves the quaternization of tributylamine (B1682462) with 1,2-dibromoethane. This reaction is a type of nucleophilic substitution where the nitrogen atom of the tributylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dibromoethane, displacing a bromide ion.
Due to its structure, this compound exhibits the characteristic properties of a quaternary ammonium salt. The tributyl groups provide lipophilicity, allowing it to be soluble in organic solvents, while the charged ammonium center provides a degree of hydrophilicity. This amphiphilic nature is key to its function in various chemical applications. The presence of a reactive ethyl bromide group also makes it a useful intermediate for further chemical modifications. smolecule.com Its primary applications in research are as a phase-transfer catalyst and as a reagent in nucleophilic substitution reactions. smolecule.com
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| This compound | - | C₁₄H₃₂BrN |
| Tributylamine | N,N-Dibutyl-1-butanamine | C₁₂H₂₇N |
| 1,2-Dibromoethane | Ethylene (B1197577) dibromide, EDB | C₂H₄Br₂ |
| Ethyl Bromide | Bromoethane | C₂H₅Br |
| Tetrabutylammonium (B224687) bromide | TBAB | C₁₆H₃₆BrN |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H31Br2N |
|---|---|
Molecular Weight |
373.21 g/mol |
IUPAC Name |
2-bromoethyl(tributyl)azanium;bromide |
InChI |
InChI=1S/C14H31BrN.BrH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GMICJWXWDFIFLG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCBr.[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Tributylammonium Ethyl Bromide
Established Synthetic Routes for 2-(Tributylammonium)ethyl Bromide
The most direct and widely employed method for synthesizing this compound and similar quaternary ammonium (B1175870) salts is the Menschutkin reaction. nih.gov This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine. nih.gov
The synthesis of this compound is achieved through the direct alkylation of tributylamine (B1682462) with ethyl bromide. In this bimolecular nucleophilic substitution (SN2) reaction, the lone pair of electrons on the nitrogen atom of tributylamine attacks the electrophilic carbon atom of ethyl bromide. This forms a new carbon-nitrogen bond, and the bromide ion serves as the leaving group, ultimately becoming the counter-ion to the newly formed quaternary ammonium cation. nih.govgauthmath.com
This process is analogous to the well-documented synthesis of tetrabutylammonium (B224687) bromide (TBAB), where tributylamine is alkylated with 1-bromobutane. wikipedia.org The reaction mechanism proceeds as follows:
Reaction Scheme: Tributylamine + Ethyl Bromide → this compound
This quaternization reaction is fundamental in producing a wide array of QASs with varied applications. acs.orgnih.gov
The efficiency and yield of the alkylation reaction are highly dependent on several key parameters, including solvent, temperature, reaction time, and the molar ratio of the reactants. Research into the synthesis of analogous compounds like TBAB provides significant insights into optimizing the production of this compound. google.com
Solvents play a crucial role; polar aprotic solvents such as acetonitrile (B52724) are often preferred as they can solvate the transition state effectively, accelerating the reaction. google.com Temperature is another critical factor, with studies indicating that temperatures in the range of 60-90°C are effective for driving the reaction to completion in a reasonable timeframe. google.com The reaction time is typically several hours, and adjusting the molar ratio of the alkyl halide to the tertiary amine can maximize the conversion of the amine to the desired quaternary salt. google.com
| Parameter | Condition | Rationale / Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Acetonitrile, Ethyl Acetate (B1210297) | Polar aprotic solvents facilitate the SN2 reaction. Acetonitrile is noted as a preferred solvent for achieving high yield. | google.com |
| Temperature | 70-80 °C | Increases reaction rate. Optimal range balances reaction speed against potential side reactions or decomposition. | google.com |
| Reaction Time | 2-5 hours | Sufficient time is required for the reaction to proceed to completion. Continuous microchannel reactors can significantly shorten this time. | google.com |
| Molar Ratio (Ethyl Bromide:Tributylamine) | 1.0 - 1.5 | A slight excess of the alkylating agent (ethyl bromide) can help drive the reaction to completion and ensure full conversion of the tertiary amine. | google.com |
Alternative Synthetic Approaches and Precursor Functionalization
While direct alkylation is the most common route, alternative strategies can be employed, particularly in contexts requiring specific functionalities or utilizing different starting materials. These approaches often involve the synthesis of one of the precursors in a preceding step.
One such approach involves the synthesis of the tributylamine precursor itself before the final quaternization step. A patented process describes the preparation of tributylamine from dibutylamine (B89481) and n-butyraldehyde using a modified titanium dioxide photocatalyst in a continuous microchannel reactor. google.com The resulting tributylamine is then reacted with an alkyl bromide to produce the quaternary ammonium salt. google.com This multi-step method allows for the synthesis of the final product from more basic starting materials.
Another alternative pathway involves the functionalization of the ethyl bromide precursor. For instance, β-bromoethylamine hydrobromide can be prepared from ethanolamine (B43304) and hydrobromic acid. orgsyn.org This functionalized precursor, already containing the ethyl bromide moiety, could then theoretically be reacted with a suitable agent to form the desired quaternary ammonium structure. This method of precursor functionalization opens up routes to more complex QASs from readily available starting materials like ethanolamine.
Advanced Purification and Isolation Techniques for Quaternary Ammonium Salts
The purification of quaternary ammonium salts presents unique challenges due to their ionic nature and high water solubility. google.com Simple evaporation can lead to decomposition and contamination with non-volatile impurities. google.com Therefore, several advanced techniques have been developed to isolate and purify these compounds effectively.
Common methods include recrystallization from appropriate solvent systems, azeotropic distillation to remove water, and precipitation. google.com One technique involves dissolving the crude product in a solvent like chloroform (B151607) and then adding a low-polarity solvent such as hexane (B92381) or diethyl ether to induce precipitation of the purified salt. nih.gov
Another effective method involves dispersing the crude QAS in an organic solvent like acetone (B3395972) to form a suspension. google.com This process is particularly useful for obtaining a particulate product with a low water content at a high yield. google.com For separations from aqueous solutions, a novel approach is the addition of a water-miscible aliphatic amine, which causes the solid quaternary ammonium salt to precipitate, offering an alternative to evaporation. google.com
For more challenging separations, chromatographic methods are employed. Normal-phase ion-pair chromatography has proven effective for the preparative-scale purification of QASs. proquest.com This technique often requires the use of mobile phase additives, such as sodium bromide (NaBr), to manage the strong interactions between the quaternary ammonium analyte and the silica (B1680970) gel stationary phase, thereby enabling efficient elution and purification. proquest.com
| Technique | Description | Advantages | Reference |
|---|---|---|---|
| Precipitation | Dissolving the crude product in a solvent (e.g., chloroform) and adding a low-polarity anti-solvent (e.g., hexane) to cause the purified salt to precipitate out. | Simple, rapid, and can yield highly pure products. | nih.gov |
| Dispersion/Suspension | Dispersing the crude QAS in an organic solvent like acetone to form a suspension, which is then filtered. | Effective for removing water and yielding a particulate product. | google.com |
| Amine-Induced Precipitation | Adding a water-miscible aliphatic amine to a concentrated aqueous solution of the QAS to induce precipitation. | Avoids heating and potential decomposition associated with evaporation or azeotropic distillation. | google.com |
| Normal-Phase Ion-Pair Chromatography | Utilizing a silica gel column with a mobile phase containing an additive (e.g., NaBr) to modulate retention and purify the QAS. | Allows for preparative-scale purification and separation from closely related impurities. | proquest.com |
Catalytic Functions and Mechanistic Investigations of 2 Tributylammonium Ethyl Bromide
Principles and Mechanisms of Phase-Transfer Catalysis by 2-(Tributylammonium)ethyl Bromide
The catalytic action of this compound is rooted in the fundamental principles of phase-transfer catalysis. This process enhances reaction rates in heterogeneous systems by solubilizing ionic reactants in organic phases where they would otherwise be insoluble. wikipedia.orgslideshare.net The mechanism involves the quaternary ammonium (B1175870) cation forming an ion pair with the reacting anion, which can then move across the phase boundary. biomedres.us
A crucial aspect of phase-transfer catalysis is the activation of the transported anion. In the aqueous phase, an anion is heavily solvated by water molecules, which stabilizes it and reduces its nucleophilicity. When the quaternary ammonium cation, such as the 2-(Tributylammonium)ethyl cation, transports the anion into the organic phase, the anion is significantly less solvated. This "naked" or poorly solvated anion is in a much higher energy state and is, therefore, more reactive. theaic.org This heightened reactivity leads to a substantial increase in the reaction rate compared to the uncatalyzed biphasic reaction. The choice of the quaternary ammonium salt can influence the degree of anion activation, with bulkier or more lipophilic cations often leading to looser ion pairs and consequently more reactive anions.
Kinetic studies of reactions catalyzed by quaternary ammonium salts reveal that the reaction rates are influenced by several factors. These include the concentration of the catalyst, the concentration of the reactants, temperature, and the degree of agitation in the reaction mixture. pearson.com Generally, an increase in the catalyst concentration leads to a higher reaction rate up to a certain point, beyond which the rate may level off. The rate of reaction often exhibits a first-order dependence on the concentration of the organic substrate and the catalyst. The temperature also plays a significant role, with higher temperatures generally accelerating the reaction, as described by the Arrhenius equation. pearson.com
Interactive Table: Factors Influencing Reaction Kinetics in PTC
| Parameter | Effect on Reaction Rate | Rationale |
|---|---|---|
| Catalyst Concentration | Generally increases with concentration | More catalyst molecules are available to transport anions across the phase boundary. |
| Substrate Concentration | Typically a direct relationship | Higher concentration of reactants leads to more frequent molecular collisions. |
| Temperature | Increases with temperature | Provides molecules with higher kinetic energy, increasing the frequency and energy of collisions. pearson.com |
| Stirring Speed | Increases up to a certain point | Enhances the interfacial area between the phases, facilitating more efficient transport. |
| Solvent Choice | Can significantly influence rates | The polarity of the organic solvent can affect the solubility of the ion pair and the reactivity of the anion. |
Role of this compound in Specific Organic Transformations
Due to its nature as a phase-transfer catalyst, this compound is capable of promoting a variety of organic reactions. Its utility is particularly evident in transformations that require the interaction of an ionic nucleophile with an organic substrate.
Quaternary ammonium salts are widely employed to facilitate alkylation reactions. nih.govrsc.org In these reactions, a nucleophile (such as a phenoxide, alkoxide, or cyanide) residing in the aqueous or solid phase is transferred into the organic phase to react with an alkylating agent. For instance, in the synthesis of ethers from phenols and alkyl halides, the catalyst would transport the phenoxide anion into the organic phase where it can react with the alkyl halide. The use of quaternary ammonium salts as alkylating agents themselves is also an emerging area of interest. nih.govjuniperpublishers.com
Interactive Table: Representative Alkylation Reactions Catalyzed by Quaternary Ammonium Salts
| Reaction Type | Nucleophile | Alkylating Agent | Catalyst Type | Typical Product |
|---|---|---|---|---|
| Williamson Ether Synthesis | Phenoxide | Alkyl Halide | Quaternary Ammonium Salt | Ether |
| Nitrile Synthesis | Cyanide | Alkyl Halide | Quaternary Ammonium Salt | Nitrile |
| C-Alkylation | Carbanion | Alkyl Halide | Quaternary Ammonium Salt | Alkylated Carbonyl |
| N-Alkylation | Amine/Anion | Alkyl Halide | Quaternary Ammonium Salt | Alkylated Amine |
Phase-transfer catalysis is a valuable methodology for conducting oxidation and reduction reactions, often allowing for the use of milder and more environmentally benign reagents. benthamdirect.comresearchgate.netacs.org In oxidation reactions, the catalyst can transfer an oxidizing agent, such as permanganate (B83412) or hypochlorite (B82951) anions, from the aqueous phase into the organic phase to oxidize substrates like alcohols or alkenes. researchgate.netijrat.org For example, the oxidation of an alcohol to a ketone can be achieved using an oxidizing agent like potassium permanganate in a biphasic system with a phase-transfer catalyst. numberanalytics.com Similarly, in reduction reactions, the catalyst can facilitate the transfer of reducing agents, such as borohydride (B1222165) anions, to effect the reduction of carbonyl compounds or other functional groups. vestachem.com The use of tetrabutylammonium (B224687) tribromide, a related quaternary ammonium salt, as a convenient solid source of bromine for bromination reactions (an oxidation process) has also been reported. phasetransfercatalysis.com
Interactive Table: Examples of PTC-Catalyzed Oxidation and Reduction Reactions
| Reaction Type | Substrate | Reagent | Catalyst Type | Product |
|---|---|---|---|---|
| Oxidation of Alcohol | Benzhydrol | Hydrogen Peroxide/Sodium Tungstate | Tetrabutylammonium Bromide | Benzophenone ijrat.org |
| Oxidation of Alkene | Styrene | Potassium Permanganate | Quaternary Ammonium Salt | Benzoic Acid |
| Bromination | 3-Ethyl Phenol (B47542) | Tetrabutylammonium Tribromide | Not Applicable (Reagent) | Brominated Phenol phasetransfercatalysis.com |
| Reduction of Ketone | Acetophenone | Sodium Borohydride | Quaternary Ammonium Salt | 1-Phenylethanol |
Esterification Reactions and Transesterification
Esterification and transesterification are fundamental reactions in organic synthesis, with applications ranging from the production of fine chemicals and pharmaceuticals to the synthesis of biodiesel. rsc.orgnih.gov Transesterification involves the conversion of one ester to another by exchanging the alkoxy group, a process that can be catalyzed by acids, bases, or enzymes. phasetransfercatalysis.comnih.gov
The use of phase-transfer catalysts, such as quaternary ammonium salts, has been noted in esterification and transesterification reactions. vestachem.com These catalysts are particularly useful in heterogeneous reaction mixtures, for example, in the reaction between a carboxylate salt (dissolved in an aqueous phase) and an alkyl halide (in an organic phase). The quaternary ammonium cation pairs with the carboxylate anion, shuttling it into the organic phase where it can react with the alkyl halide to form the ester.
While specific studies detailing the use of this compound in esterification are not prevalent in the reviewed literature, the catalytic activity can be inferred from research on analogous quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB). For instance, the transesterification of ethyl acetate (B1210297) with butanol has been studied using various catalysts. researchgate.net Phase-transfer catalysts like CatOnium PTCs are known to enable these reactions under mild conditions, often leading to improved yields and purity. vestachem.com
Table 1: Representative Transesterification Reactions Catalyzed by Various Systems This table presents data on related catalytic systems to illustrate the context of transesterification, as specific data for this compound was not available in the searched literature.
| Catalyst System | Reactants | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Boric Acid | Ethyl acetoacetate, Various Alcohols | Corresponding β-keto esters | High | - | rsc.org |
| Heterogeneous Borated USY Zeolite | Ethyl acetate, Butanol | Butyl acetate | ~65 | 5% catalyst, 373 K, 4h | researchgate.net |
| Various Acid/Base Catalysts | Used Cooking Oil, Ethylene (B1197577) Glycol | Bio-polyols | - | - | nih.gov |
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is central to modern organic synthesis. nih.govlibretexts.orgwikipedia.org Transition metal-catalyzed cross-coupling reactions are a cornerstone of this field, but phase-transfer catalysis also offers a powerful, often complementary, approach. nih.govnih.gov Quaternary ammonium salts can facilitate nucleophilic substitution reactions (a form of C-X bond formation) and other coupling processes by transporting nucleophiles into the organic reaction phase. rsc.org
For example, quaternary ammonium salts are instrumental in the alkylation of various nucleophiles, including those based on carbon, nitrogen, and sulfur, leading to the formation of new C-C, C-N, and C-S bonds. vestachem.comnih.gov In these reactions, the catalyst extracts the nucleophilic anion (e.g., cyanide, enolate, phenoxide) from the aqueous or solid phase into the organic phase containing the electrophilic substrate.
While direct catalytic data for this compound in specific named coupling reactions is scarce, its role as a phase-transfer catalyst is well-established. smolecule.com The reactivity of other quaternary ammonium salts, such as those based on cinchona alkaloids or tetrabutylammonium ions, has been explored in various asymmetric C-X bond-forming reactions and alkylations. nih.govacs.orgnih.gov For instance, tetrabutylammonium bromide (TBAB) has been successfully used in the C5-selective alkylation of hydantoins with a wide range of electrophiles. nih.gov
Table 2: Examples of C-C and C-X Bond Formation Using Quaternary Ammonium PTCs This table includes examples with analogous catalysts to demonstrate the utility of quaternary ammonium salts in coupling reactions.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | C5-Alkylation of Hydantoin | 5-Phenylhydantoin, Benzyl Bromide | 5-Benzyl-5-phenylhydantoin | 98 | nih.gov |
| Chiral Quaternary Ammonium Salt | Asymmetric Alkylation | Glycine imine, Benzyl Bromide | Chiral α-amino acid derivative | Variable | nih.gov |
| Tetrabutylammonium Bromide (TBAB) | Aza-Michael Addition (C-N) | 1,2,3,6-Tetrahydrophthalimide (B42971), Diethyl fumarate | Diethyl 2-(3a,4,7,7a-tetrahydro-1,3-dioxo-1H-isoindol-2(3H)-yl)succinate | 92 | mdpi.com |
Cycloaddition Chemistry Utilizing the Compound
Cycloaddition reactions, such as the renowned Diels-Alder [4+2] cycloaddition, are powerful tools for constructing cyclic molecules. pearson.commasterorganicchemistry.comlibretexts.org The role of quaternary ammonium salts in this area is often as co-catalysts, particularly in reactions involving anionic species or in facilitating reactions under phase-transfer conditions.
A significant application is the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates. semanticscholar.org In these systems, a Lewis acidic metal complex often activates the epoxide, while the halide anion of the quaternary ammonium salt (e.g., bromide) acts as a nucleophile to initiate the ring-opening of the epoxide. This generates an alkoxide intermediate that then reacts with CO₂. The catalytic cycle is completed by the intramolecular cyclization to the carbonate and regeneration of the bromide catalyst. Cinchona-derived quaternary ammonium salts have been used in conjunction with Salen-cobalt complexes to achieve asymmetric cycloaddition of CO₂ to epoxides under very mild conditions.
While specific examples employing this compound are not detailed in the available literature, its bromide anion and phase-transfer capabilities suggest it could function similarly to other quaternary ammonium bromides like TBAB in these transformations. semanticscholar.org
Table 3: Catalytic Systems for the Cycloaddition of CO₂ to Epoxides This table shows the performance of related quaternary ammonium salt systems in cycloaddition reactions.
| Catalyst System | Epoxide Substrate | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| g-C3N4/Pyrene-based ammonium bromides | Propylene Oxide | Propylene Carbonate | >93 | 80°C, 1 atm CO₂ | semanticscholar.org |
| SalenCoBr / Cinchona-derived Quaternary Ammonium Salt | Propylene Oxide | Propylene Carbonate | 98 | 0.5 MPa CO₂, 35°C, 24h |
Michael Addition and Related Conjugate Additions
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.comhbni.ac.in This reaction can be catalyzed by a variety of species, including bases, acids, and organocatalysts. Phase-transfer catalysts are particularly effective when the nucleophile is generated from a C-H acid in the presence of a base. mdpi.com
Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) have been shown to mediate aza-Michael additions. mdpi.com In a solvent-free system, TBAB, in the presence of a base like DABCO, facilitates the addition of 1,2,3,6-tetrahydrophthalimide to symmetric fumaric esters, affording the corresponding adducts in good to high yields. mdpi.com The catalyst likely functions by forming a more reactive, organic-soluble ion pair with the deprotonated imide, enhancing its nucleophilicity and facilitating the conjugate addition. Thia-Michael additions, involving the addition of sulfur nucleophiles, also represent a significant class of conjugate additions. srce.hr
Table 4: Michael Addition Reactions Mediated by Tetrabutylammonium Bromide (TBAB) Data for the analogous catalyst TBAB is presented to illustrate the potential application.
| Catalyst System | Michael Donor | Michael Acceptor | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|---|
| TBAB / DABCO | 1,2,3,6-Tetrahydrophthalimide | Diethyl fumarate | Diethyl 2-(3a,4,7,7a-tetrahydro-1,3-dioxo-1H-isoindol-2(3H)-yl)succinate | 92 | 100°C, 2.5h, solvent-free | mdpi.com |
| TBAB / DABCO | 1,2,3,6-Tetrahydrophthalimide | n-Butyl acrylate | n-Butyl 3-(3a,4,7,7a-tetrahydro-1,3-dioxo-1H-isoindol-2(3H)-yl)propanoate | 90 | 100°C, 3.5h, solvent-free | mdpi.com |
Elimination Reactions and Mechanistic Elucidation
Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double or triple bond. wikipedia.orgmgscience.ac.in The most common mechanisms are the E1 (unimolecular) and E2 (bimolecular) pathways. masterorganicchemistry.comlibretexts.org
Quaternary ammonium hydroxides undergo elimination upon heating, a reaction known as the Hofmann elimination. youtube.comlibretexts.orglibretexts.org This reaction typically proceeds via an E2 mechanism, where a hydroxide (B78521) ion acts as a base to remove a β-hydrogen, leading to the formation of an alkene and a trialkylamine as the leaving group. libretexts.orglibretexts.org A key characteristic of the Hofmann elimination is that it generally favors the formation of the least substituted alkene (Hofmann's rule), which is attributed to the steric bulk of the large quaternary ammonium leaving group. libretexts.org The transition state involves a developing negative charge on the β-carbon, which is more stable on a primary carbon than a secondary or tertiary one, further favoring the formation of the Hofmann product. youtube.com
While the classic Hofmann elimination involves a hydroxide salt, eliminations can also be effected from quaternary ammonium halide salts using a strong base. libretexts.org In phase-transfer catalysis, quaternary ammonium salts can facilitate elimination reactions of alkyl halides by transporting hydroxide or other basic anions into the organic phase. phasetransfercatalysis.com The mechanism of PTC-mediated dehydrohalogenations has been shown to be E2. phasetransfercatalysis.com
Table 5: Mechanistic Comparison of E1 and E2 Eliminations This table provides a general mechanistic overview relevant to the reactions of quaternary ammonium salts.
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Rate Law | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |
| Mechanism | Two steps, via carbocation intermediate | One concerted step |
| Base Requirement | Weak base is sufficient | Strong base is typically required |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry of H and leaving group |
| Regioselectivity | Zaitsev's Rule (more substituted alkene) | Zaitsev's or Hofmann's Rule (depends on steric hindrance of base/leaving group) |
| Substrate | Favored by 3° > 2° substrates | Can occur with 1°, 2°, or 3° substrates |
Dehydrochlorination Processes
Dehydrochlorination is a specific type of elimination reaction involving the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene. This process is of significant industrial importance, for example, in the production of vinyl chloride monomer and chloroprene. google.com
Phase-transfer catalysis using quaternary ammonium salts is a well-established method for carrying out dehydrochlorinations with aqueous alkali (e.g., NaOH). phasetransfercatalysis.comgoogle.com The catalyst, such as this compound, would function by transferring hydroxide ions from the aqueous phase to the organic phase containing the chlorinated hydrocarbon. This "organic" hydroxide is a potent base capable of effecting the elimination reaction under milder conditions than would otherwise be possible. The choice of catalyst can be crucial, with more organophilic quaternary ammonium salts often showing higher activity in PTC dehydrohalogenations. phasetransfercatalysis.com
Table 6: Examples of Phase-Transfer Catalyzed Dehydrohalogenation This table illustrates the application of PTC in dehydrohalogenation, a role for which this compound is suited.
| Catalyst | Substrate | Product | Base | Reference |
|---|---|---|---|---|
| Quaternary ammonium chloride | 3,4-Dichlorobutene-1 | Chloroprene (2-chloro-1,3-butadiene) | Aqueous NaOH | google.com |
| Tetraoctylammonium Bromide | Substituted phenethyl bromide | Substituted styrene | Aqueous NaOH | phasetransfercatalysis.com |
| Triethylbenzylammonium Chloride (TEBA) | Substituted phenethyl bromide | Substituted styrene | Aqueous NaOH | phasetransfercatalysis.com |
Deoxybromination Applications
Deoxybromination, the replacement of a hydroxyl group with a bromine atom, is a crucial transformation in organic synthesis. While specific applications of this compound as a catalyst for this transformation are not prominent in the searched literature, quaternary ammonium bromides can serve as a source of bromide ions in various bromination reactions.
For instance, organic ammonium tribromides (QATBs), which can be formed from quaternary ammonium bromides, are effective and regioselective brominating agents for a range of substrates, including phenols, naphthols, and ketones. acgpubs.org Furthermore, ammonium bromide itself, in the presence of an oxidant like Oxone®, can be used for the selective bromination of activated aromatic compounds. organic-chemistry.org In these cases, the ammonium salt provides the bromide nucleophile. In a phase-transfer context, a quaternary ammonium salt could transport bromide ions to an activated alcohol (e.g., a tosylate or mesylate) in an organic phase to effect a nucleophilic substitution, which is mechanistically distinct from a direct deoxybromination of an alcohol. The electrophilic bromine atom on the ethyl bromide moiety of the title compound itself could potentially participate in reactions, but this would be a stoichiometric process, not a catalytic one. smolecule.com
Metal-Free Catalysis and Green Chemistry Considerations
The application of quaternary ammonium salts, such as this compound, in metal-free catalysis aligns with the principles of green chemistry by offering an alternative to potentially toxic and expensive heavy metal catalysts. These salts typically function as phase-transfer catalysts (PTCs), facilitating the reaction between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and an aqueous solution of a nucleophile).
In the context of green chemistry, the utility of a PTC like this compound would be evaluated based on several factors:
Atom Economy: The catalyst's ability to promote reactions that incorporate a high percentage of the starting materials into the final product.
Use of Less Hazardous Chemicals: By enabling reactions under milder conditions (e.g., lower temperatures and pressures) and potentially replacing hazardous solvents or strong bases, it contributes to a safer chemical process.
Catalytic Efficiency: A highly efficient catalyst is effective in small quantities and can be recycled and reused over multiple reaction cycles, minimizing waste.
Biodegradability and Low Toxicity: The environmental footprint of the catalyst itself is a key consideration.
Although specific studies on this compound are scarce, related compounds like Tetrabutylammonium bromide (TBAB) are known to be effective in various metal-free reactions. adpharmachem.com For instance, TBAB is used in the synthesis of polymers and in nucleophilic substitution reactions, often under environmentally benign conditions. However, without direct experimental data for this compound, its specific performance and advantages in metal-free systems cannot be detailed.
Co-catalytic and Synergistic Effects with Other Catalytic Systems
The role of a quaternary ammonium salt as a co-catalyst often involves enhancing the activity or selectivity of the primary catalyst. This synergistic effect can manifest in several ways:
Increased Interfacial Area: In multiphase reactions, the surfactant-like properties of the ammonium salt can increase the surface area between phases, thereby accelerating the reaction rate.
Solubilization of the Catalyst: It can help to dissolve a metal-based or organocatalyst in a phase where it would otherwise be insoluble, making the catalytic sites more accessible to the reactants.
Ion-Pairing and Activation: The ammonium cation can form an ion pair with an anionic species (either a reactant or a catalytic intermediate), making it more lipophilic and enhancing its reactivity in the organic phase.
For example, in reactions involving a metal catalyst, a compound like this compound could potentially facilitate the transfer of an anionic metallic intermediate from an aqueous or solid phase to the organic phase where the substrate resides. This would be particularly relevant in catalytic systems where the active form of the catalyst is an anion.
While the specific synergistic effects of this compound with other catalytic systems are not documented, the table below illustrates hypothetical synergistic systems based on the known behavior of similar phase-transfer catalysts.
| Primary Catalyst System | Potential Synergistic Role of this compound | Hypothetical Reaction Type |
| Transition Metal Complex (e.g., Palladium-based) | Facilitates transfer of anionic ligands or reactants across phases. | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Organocatalyst (e.g., Proline) | Enhances solubility and activity in non-polar solvents. | Aldol or Michael additions |
| Biocatalyst (e.g., Lipase) | Improves substrate accessibility in biphasic media. | Enantioselective hydrolysis or esterification |
Applications of 2 Tributylammonium Ethyl Bromide in Chemical Synthesis and Process Chemistry
Utilization as a Synthetic Intermediate for Complex Molecular Architectures
2-(Tributylammonium)ethyl Bromide, a quaternary ammonium (B1175870) salt, serves as a valuable building block and catalyst in the synthesis of complex molecular architectures. smolecule.com Its dual functionality, comprising a reactive ethyl bromide group and a phase-transfer-catalyzing tributylammonium (B8510715) moiety, allows for its application in intricate synthetic sequences. As a synthetic intermediate, the electrophilic bromine atom can readily undergo nucleophilic substitution reactions, enabling the introduction of the tributylammonium ethyl group into a larger molecule. This moiety can impart desirable properties to the final structure, such as increased solubility in organic solvents or the ability to interact with anionic species.
While specific, large-scale examples of its incorporation into highly complex natural products are not extensively documented in publicly available literature, its utility is evident in the principles of phase-transfer catalysis, which is crucial for the synthesis of complex molecules. Phase-transfer catalysts (PTCs) like this compound are instrumental in facilitating reactions between reagents that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly important when a water-soluble nucleophile needs to react with an organic-soluble substrate. The tributylammonium cation can form an ion pair with the anionic nucleophile, transporting it into the organic phase where the reaction can occur. This methodology is fundamental in the synthesis of complex structures where mild reaction conditions and high selectivity are paramount.
Application in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and materials, often benefits from the use of phase-transfer catalysis. This compound, with its phase-transfer capabilities, is a potential catalyst in various reactions leading to the formation of nitrogen-, oxygen-, and sulfur-containing heterocycles.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazolines, Quinazolinones, Amines)
The construction of nitrogen-containing heterocycles frequently involves the formation of carbon-nitrogen bonds. Phase-transfer catalysis can be particularly effective in these syntheses, especially in N-alkylation reactions.
Imidazolines: These five-membered heterocycles are present in numerous biologically active compounds. researchgate.net Their synthesis can involve the cyclization of an N-acylethylenediamine. While direct literature examples specifying the use of this compound are scarce, a plausible application would be in the N-alkylation of a precursor molecule where the bromide salt facilitates the reaction between an amine and an alkyl halide under biphasic conditions. For instance, in the synthesis of N-substituted imidazolines, a phase-transfer catalyst can enhance the rate and yield of the reaction between an imidazoline (B1206853) precursor and an alkylating agent. nih.govnih.gov
Quinazolinones: These fused heterocyclic systems are another class of compounds with significant pharmacological properties. Their synthesis can be achieved through various routes, including the cyclization of anthranilic acid derivatives. nih.gov In multi-step syntheses of complex quinazolinone derivatives, a phase-transfer catalyst like this compound could be employed to facilitate key bond-forming reactions, such as alkylation or condensation steps, under mild conditions.
Amines: The synthesis of complex amines often relies on N-alkylation reactions. This compound can act as a phase-transfer catalyst to promote the reaction between an amine and an alkyl halide, particularly when the reactants have different solubilities.
The following table illustrates a representative, though not explicitly documented, application of a phase-transfer catalyst in the synthesis of a nitrogen-containing heterocycle:
| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Role of this compound |
| Ethylenediamine | Aldehyde | Iodine/K2CO3 | 2-Imidazoline | Could facilitate the reaction by improving the solubility and reactivity of the reactants in a biphasic system. |
| 2-Aminobenzamide | Alkyl Halide | Base | N-Alkyl-2-aminobenzamide | As a phase-transfer catalyst to shuttle the deprotonated amide into the organic phase for reaction with the alkyl halide. |
Synthesis of Oxygen-Containing Heterocycles (e.g., Xanthones, Dihydropyridines)
The synthesis of oxygen-containing heterocycles often involves the formation of ether linkages or cyclization reactions that can be accelerated by phase-transfer catalysis.
Xanthones: These tricyclic compounds, known for their diverse biological activities, can be synthesized through methods like the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542). researchgate.netnih.govresearchgate.net While specific use of this compound is not prominent in the literature, a phase-transfer catalyst could theoretically be used in the O-alkylation of a phenol precursor as part of a multi-step xanthone (B1684191) synthesis.
Dihydropyridines: The Hantzsch synthesis is a classic method for preparing dihydropyridines, which are important calcium channel blockers. nih.gov Although this is typically a one-pot condensation, variations of the synthesis or subsequent modifications of the dihydropyridine (B1217469) ring could potentially benefit from phase-transfer catalysis to improve yields or introduce specific functionalities under milder conditions.
A hypothetical application in the synthesis of an oxygen-containing heterocycle is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Role of this compound |
| 2-Hydroxybenzophenone | Alkyl Halide | Base | O-Alkylated Benzophenone | To facilitate the O-alkylation by transporting the phenoxide ion into the organic phase. |
| β-Ketoester | Aldehyde, Ammonia | - | 1,4-Dihydropyridine | In a modified Hantzsch synthesis, it could potentially improve reaction efficiency in a two-phase system. |
Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazine derivatives)
The construction of sulfur-containing heterocycles often involves the formation of carbon-sulfur bonds, a process where phase-transfer catalysis can be highly effective.
Thiazine derivatives: These six-membered heterocycles containing both sulfur and nitrogen have various applications. researchgate.netsemanticscholar.orgnih.gov Their synthesis can involve the reaction of a bifunctional substrate with a sulfur-containing reagent. For example, the reaction of a haloamine with a thiolate could be facilitated by a phase-transfer catalyst like this compound to bring the thiolate anion into the organic phase for reaction.
The table below provides a representative example of how a phase-transfer catalyst might be used in the synthesis of a sulfur-containing heterocycle:
| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Role of this compound |
| 2-Aminothiophenol | α-Halo Ketone | Base | 1,4-Benzothiazine derivative | As a phase-transfer catalyst to facilitate the reaction between the thiophenoxide and the α-halo ketone in a biphasic medium. |
Role in Polymerization Reactions and Material Science Applications
TBAB has been used as a catalyst in phase-transfer polymerization and as an initiator in certain types of anionic polymerization. rsc.org Given that this compound possesses a similar quaternary ammonium structure, it could potentially be employed in similar roles. For instance, it could act as a catalyst in the synthesis of polycarbonates or polyesters under interfacial polymerization conditions.
Furthermore, the presence of the reactive ethyl bromide group suggests that this compound could be used as a monomer or a functionalizing agent to introduce quaternary ammonium groups into a polymer chain. This would yield ionomers or polymer electrolytes with applications in areas such as membranes, sensors, or as antimicrobial materials. For example, polymers containing quaternary ammonium groups, like poly[2-(tert-butylamino)ethyl methacrylate] (PTA), have shown significant biocidal efficiency. researchgate.net
Integration into Micro Reaction Systems and Flow Chemistry
Microreaction systems and flow chemistry have emerged as powerful tools in modern chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput screening. nih.govamt.ukresearchgate.net The use of phase-transfer catalysts is highly compatible with flow chemistry setups, particularly for biphasic reactions.
While there is no specific literature detailing the use of this compound in flow chemistry, its properties as a phase-transfer catalyst make it a suitable candidate for such applications. In a flow reactor, two immiscible solvent streams containing the reactants can be brought into contact, and a phase-transfer catalyst like this compound could be introduced to facilitate the reaction at the liquid-liquid interface. This would allow for continuous production of the desired product with precise control over reaction parameters.
A patent for the synthesis of tetrabutylammonium (B224687) bromide describes a process utilizing a photocatalytic continuous microchannel reactor, highlighting the synergy between phase-transfer catalyst synthesis and flow chemistry. google.com This suggests that the synthesis and application of similar compounds like this compound are well-suited for integration into modern continuous manufacturing processes.
Function as a Component in Deep Eutectic Solvents (DESs)
Deep Eutectic Solvents (DESs) are a class of solvents that have gained significant attention as environmentally friendly alternatives to traditional volatile organic solvents. researchgate.netnih.gov They are typically formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) at a specific molar ratio, resulting in a mixture with a melting point significantly lower than that of its individual components. researchgate.netijaresm.com Tetrabutylammonium bromide (TBAB) is frequently used as an HBA in the formulation of these novel solvents. researchgate.net
The design of TBAB-based DESs involves pairing it with various HBDs, such as alcohols, carboxylic acids, and other renewable materials. nih.govmdpi.com The formation of the DES is driven by hydrogen bonding between the bromide ion of TBAB and the HBD. acs.org The choice of HBD and the molar ratio between the HBA and HBD are critical factors that determine the physicochemical properties of the resulting DES, such as its viscosity, density, ionic conductivity, and thermal stability. nih.govresearchgate.net
Researchers have synthesized and characterized a variety of TBAB-based DESs. For instance, DESs have been successfully formed by combining TBAB with HBDs like ethylene (B1197577) glycol, 1,3-propanediol, 1,5-pentanediol, and glycerol. nih.govmdpi.com The physical properties of these DESs are highly tunable. Studies show that properties like density and viscosity tend to decrease with increasing temperature, while ionic conductivity increases. nih.govmdpi.com The nature of the HBD plays a crucial role; for example, DESs made with glycerol, which has an extra hydroxyl group, generally exhibit higher density and viscosity compared to those made with diols. nih.govresearchgate.net
The table below summarizes the components and molar ratios for the formation of various TBAB-based DESs.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | HBA:HBD Molar Ratio | Resulting DES |
| Tetrabutylammonium Bromide (TBAB) | Ethylene Glycol | 1:2 to 1:6 | TBAB:EG |
| Tetrabutylammonium Bromide (TBAB) | 1,3-Propanediol | 1:2 to 1:6 | TBAB:1,3-PD |
| Tetrabutylammonium Bromide (TBAB) | Glycerol | 1:3 to 1:9 | TBAB:Gly |
| Tetrabutylammonium Bromide (TBAB) | Nonanoic Acid | 1:2 | TBAB:NA |
| Tetrabutylammonium Bromide (TBAB) | Itaconic Acid | 1:1 | TBAB:IA |
| Tetrabutylammonium Bromide (TBAB) | Pyruvic Acid | 1:2 | TBAB:PA |
This table is generated based on data from multiple sources. ijaresm.comnih.govacs.orgnih.gov
Characterization techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the hydrogen bond interactions between TBAB and the HBD. ijaresm.comacs.org Thermal analysis methods like Differential Scanning Calorimetry (DSC) are employed to determine the eutectic point of the mixture. researchgate.netacs.org
The "green" characteristics of TBAB-based DESs—such as low toxicity, biodegradability, low volatility, and non-flammability—make them suitable for a range of environmental and chemical process applications. researchgate.netresearchgate.net They have emerged as promising solvents for the extraction of bioactive compounds from natural sources. For example, a DES composed of TBAB and pyruvic acid was effectively used for the green extraction of dihydromyricetin (B1665482) from vine tea. nih.gov Scanning electron microscopy (SEM) analysis confirmed that this DES enhanced the destruction of the plant cell wall, leading to a higher extraction yield. nih.gov
Furthermore, these DESs serve as media for various chemical reactions, aligning with the principles of green chemistry by replacing hazardous organic solvents. nih.govacs.org Their application can lead to processes that are not only more environmentally friendly but also operationally simple and cost-effective. researchgate.netwikipedia.org
Solvent-Free and Aqueous Medium Chemical Transformations
Tetrabutylammonium bromide is widely recognized as an efficient phase-transfer catalyst (PTC). wikipedia.orgnih.gov Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. theaic.org This is particularly valuable for green chemistry as it often allows reactions to be conducted in water or under solvent-free conditions, reducing the reliance on volatile organic solvents. theaic.org
As a PTC, the tetrabutylammonium cation pairs with an anion from the aqueous phase (e.g., hydroxide (B78521), cyanide) and transports it into the organic phase where it can react with the organic substrate. This catalytic cycle enhances reaction rates and allows for milder reaction conditions. theaic.org
TBAB has been employed as a PTC in a variety of organic transformations, including:
Synthesis of 2-substituted imidazolines: A dual catalytic system of tungstophosphoric acid and TBAB in water was used for the efficient synthesis of these compounds from aldehydes and ethylenediamine. nih.gov
Amination of α-bromo-α,β-unsaturated ketones: TBAB was used as a PTC to facilitate the reaction of various amines with these ketones in water, leading to the formation of aziridines. semanticscholar.org
Elimination Reactions: In basic conditions, PTCs like TBAB can promote elimination reactions to form alkenes, such as in dehydrochlorination processes. phasetransfercatalysis.com
The use of TBAB as a PTC offers benefits such as operational simplicity, high selectivity, non-corrosiveness, and the potential for catalyst recycling. wikipedia.org
As a Component in Brominating Reagents (e.g., Tetrabutylammonium Tribromide synthesis)
Tetrabutylammonium bromide serves as a direct and stable precursor for the synthesis of Tetrabutylammonium Tribromide (TBATB), a solid, stable, and easy-to-handle brominating agent. wikipedia.org TBATB is considered a convenient source of bromine for various organic synthesis applications, avoiding the hazards associated with handling elemental bromine. wikipedia.org
The synthesis of TBATB from TBAB is a straightforward addition reaction. It can be prepared by treating solid tetrabutylammonium bromide with bromine vapor or by reacting TBAB with other reagents like ceric ammonium nitrate (B79036) or a combination of vanadium pentoxide and hydrogen peroxide in an aqueous medium. wikipedia.orgresearchgate.net
Reaction for TBATB Synthesis: [N(C₄H₉)₄]Br + Br₂ → [N(C₄H₉)₄]Br₃ wikipedia.org
TBATB is utilized for selective bromination reactions. For instance, it is effective for the monobromination of aromatic amines and phenols, predominantly at the para position, with high yields at moderate temperatures. researchgate.net It is also used in the deprotection of certain protecting groups and in the cleavage of dithioacetals to their parent carbonyl compounds. researchgate.net The use of TBAB as a starting material makes the production of this versatile brominating reagent simple and efficient.
Spectroscopic and Computational Characterization of 2 Tributylammonium Ethyl Bromide and Its Reaction Intermediates
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable tools for the detailed characterization of 2-(Tributylammonium)ethyl bromide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information, enabling a thorough understanding of its structure and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and studying the kinetics and mechanisms of reactions involving this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of a related compound, ethyl bromide, the protons on the carbon adjacent to the bromine atom (CH2) are deshielded and appear at a higher chemical shift (downfield) compared to the protons of the methyl group (CH3). youtube.comdocbrown.info The integration of the peaks corresponds to the ratio of protons in each environment, which for an ethyl group is 2:3. docbrown.info Furthermore, spin-spin coupling between non-equivalent adjacent protons leads to signal splitting. For instance, the CH2 signal is split into a quartet by the three neighboring CH3 protons, and the CH3 signal is split into a triplet by the two adjacent CH2 protons, following the n+1 rule. youtube.comdocbrown.info Similar principles apply to the more complex structure of this compound, where the signals for the butyl and ethyl groups can be assigned based on their chemical shifts and splitting patterns.
Kinetic studies using ¹H NMR can monitor the progress of reactions by observing the change in signal intensities of reactants and products over time. scielo.org.zaresearchgate.net This allows for the determination of reaction rates and the elucidation of reaction mechanisms, such as intramolecular trans-esterification. scielo.org.zaresearchgate.net For quaternary ammonium (B1175870) compounds, NMR studies, sometimes augmented by computational methods, can also provide insights into their conformational dynamics in solution. rsc.org
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Splitting Pattern (¹H NMR) |
| N-CH₂-CH₂-Br | 3.6 - 3.8 | 45 - 50 | Triplet |
| N-CH₂-CH₂-Br | 3.4 - 3.6 | 25 - 30 | Triplet |
| N-(CH₂)₃-CH₃ | 3.1 - 3.3 | 58 - 62 | Triplet |
| N-CH₂-CH₂-CH₂-CH₃ | 1.6 - 1.8 | 23 - 27 | Multiplet |
| N-(CH₂)₂-CH₂-CH₃ | 1.3 - 1.5 | 19 - 23 | Multiplet |
| N-(CH₂)₃-CH₃ | 0.9 - 1.0 | 13 - 15 | Triplet |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. libretexts.org
For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the alkyl chains in the 2850-3000 cm⁻¹ region. libretexts.org C-H bending vibrations would appear in the 1350-1470 cm⁻¹ range. libretexts.org The presence of the C-N bond would give rise to stretching vibrations, although these can be weak and difficult to assign definitively. The C-Br stretch is expected to appear in the low-frequency region, typically between 500 and 600 cm⁻¹.
Raman spectroscopy provides complementary information. While C-H stretching and bending vibrations are also observed, symmetric vibrations tend to be more intense in Raman spectra. libretexts.org The C-N symmetric stretch and the C-Br stretch would also be observable. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. For instance, vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. libretexts.org This dual analysis is crucial for a comprehensive functional group characterization. researchgate.net
Table 2: Characteristic IR and Raman Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong (IR), Medium (Raman) |
| C-H (Alkyl) | Bending | 1350 - 1470 | 1350 - 1470 | Medium (IR & Raman) |
| C-N | Stretching | 1000 - 1250 | 1000 - 1250 | Medium-Weak (IR), Medium (Raman) |
| C-Br | Stretching | 500 - 600 | 500 - 600 | Strong (IR), Strong (Raman) |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the mass of the intact cation, [C₁₄H₃₂NBr]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) with a similar intensity ratio. docbrown.info
Electron impact ionization or other ionization techniques cause the molecular ion to fragment in predictable ways. The fragmentation of quaternary ammonium salts often involves the loss of alkyl groups. For this compound, common fragmentation pathways would include the loss of a butyl radical to form a stable tertiary amine fragment, or cleavage of the ethyl bromide moiety. The analysis of these fragment ions provides valuable information for confirming the molecular structure. nih.govlibretexts.org High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of their elemental composition. nih.gov
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| Ion | m/z (mass/charge ratio) | Possible Fragmentation Pathway |
| [C₁₄H₃₂N⁷⁹Br]⁺ | 293 | Molecular Ion |
| [C₁₄H₃₂N⁸¹Br]⁺ | 295 | Molecular Ion (Isotope) |
| [C₁₀H₂₃NBr]⁺ | 236/238 | Loss of a butyl group (C₄H₉) |
| [C₁₂H₂₇N]⁺ | 185 | Loss of ethyl bromide (C₂H₄Br) |
| [C₄H₁₀N]⁺ | 72 | Tributylamine (B1682462) fragment |
| [C₂H₄Br]⁺ | 107/109 | Ethyl bromide fragment |
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations provide a theoretical framework to complement experimental findings, offering detailed insights into the electronic structure, reaction pathways, and transition states of this compound and its reactions.
Density Functional Theory (DFT) Studies of Electronic Structure
The electronic properties, such as the distribution of the positive charge on the quaternary ammonium center and the electrostatic potential surface, can be visualized. This information is crucial for understanding the reactivity of the molecule, particularly how it interacts with other species in a reaction. DFT methods can also be used to simulate spectroscopic properties, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which can then be compared with experimental data to validate the computational model. nih.gov
Ab Initio Calculations of Reaction Pathways and Transition States
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to study reaction mechanisms in detail. nih.gov These methods can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For reactions involving this compound, such as nucleophilic substitution at the ethyl group, ab initio calculations can determine the activation energy barriers for different possible pathways. nih.gov This allows for the prediction of the most likely reaction mechanism. For instance, the calculations can distinguish between an SN2 mechanism (a single transition state) and an SN1 mechanism (involving a carbocation intermediate). The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energies of all species along the reaction coordinate, a detailed energy profile of the reaction can be constructed, providing a fundamental understanding of the reaction's kinetics and thermodynamics. nih.gov
Computational Analysis of Ion-Solvent Interactions and Solvation Effects
No specific computational studies, such as molecular dynamics (MD) simulations or quantum mechanical calculations, focused on the ion-solvent interactions and solvation effects of this compound were found. Research in this area for similar quaternary ammonium salts typically involves the calculation of radial distribution functions (RDFs), coordination numbers (CNs), and spatial distribution functions (SDFs) to describe the microstructure of the compound in solution. These analyses provide insight into the hydrogen bonding and other non-covalent interactions between the cation, anion, and solvent molecules. However, no such data has been published for this compound.
Conductance Studies and Ionic Behavior in Various Media
There is a lack of published research on the conductance of this compound in various solvents. Studies of this nature for analogous compounds typically involve measuring the electrical conductance at different concentrations and temperatures to determine key parameters.
These parameters often include:
Limiting Molar Conductivity (Λ₀): The molar conductivity of the electrolyte at infinite dilution.
Association Constant (Kₐ): A measure of the extent to which ions form ion pairs in a given solvent.
Walden Product (Λ₀η): The product of the limiting molar conductivity and the viscosity of the solvent, which provides information about the solvation of the ions.
Without experimental data, it is not possible to create data tables or provide a detailed analysis of the ionic behavior of this compound in different media.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Applications
There is currently a lack of specific published research detailing novel synthetic applications for 2-(Tributylammonium)ethyl Bromide. While related quaternary ammonium (B1175870) salts like TBAB are used as catalysts nih.gov, similar applications for the title compound are not documented in the available literature.
Exploration of Enhanced Catalytic Efficacy and Selectivity
No specific studies on the catalytic efficacy and selectivity of this compound were identified. Research in this area is active for similar molecules; for instance, TBAB is recognized for its role as a phase-transfer catalyst in various organic transformations. mdpi.com
Advanced Materials Development Incorporating the Compound
The integration of this compound into advanced materials is not described in the current body of scientific literature. Research into multistimuli-responsive materials has involved complex metal complexes with different phosphonium (B103445) bromide-containing ligands, but not the specific compound . acs.org
Integration with Machine Learning and AI in Chemical Synthesis
Sustainable and Eco-Friendly Methodologies
The development of sustainable and eco-friendly chemical processes is a significant goal in modern chemistry. For related compounds like TBAB, research has explored its use as a catalyst in water, highlighting its potential as a greener alternative. researchgate.net Unfortunately, there is no corresponding research available that details sustainable or eco-friendly methodologies specifically involving this compound.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2-(Tributylammonium)ethyl Bromide in laboratory settings?
- Methodological Answer :
- Always wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Use a fume hood to avoid inhalation of vapors or aerosols.
- Store the compound in a sealed container away from heat sources and oxidizing agents.
- For waste disposal, segregate halogenated organic waste and consult institutional guidelines for hazardous material management .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to verify alkyl chain integrity and bromide counterion presence.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm characteristic C-N stretching (~1,100 cm) and alkyl bromide bonds (~600 cm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm to assess purity (>98% recommended for catalytic applications) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the intact quaternary ammonium cation (e.g., [CHN] at m/z 242.3).
- Elemental Analysis : Validate C, H, N, and Br percentages against theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as decomposition above 200°C may release toxic gases .
Advanced Research Questions
Q. How does the concentration of this compound influence reaction kinetics in catalytic applications?
- Methodological Answer :
- In phase-transfer catalysis (e.g., cyclic carbonate synthesis), the reaction rate often shows second-order dependence on the catalyst due to dual roles: (1) bromide ion delivery and (2) carbamate stabilization.
- Experimental Design : Vary catalyst concentration (0.1–10 mol%) while monitoring conversion via H NMR or gas chromatography. Plot rate constants to identify optimal loading, balancing efficiency and cost .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer :
- Variable Control : Ensure consistency in solvent polarity (e.g., dichloromethane vs. toluene), temperature (±2°C), and CO pressure (critical for carbamate formation).
- Catalyst Degradation : Perform post-reaction MS analysis to check for structural breakdown (e.g., tributylamine formation).
- Co-Catalyst Synergy : Test combinations with Lewis acids (e.g., ZnBr) to enhance epoxide activation, addressing discrepancies in turnover frequency (TOF) .
Q. How does this compound facilitate nucleophilic substitutions in non-polar media?
- Methodological Answer :
- The compound acts as a phase-transfer catalyst by solubilizing inorganic nucleophiles (e.g., Br) in organic phases via ion-pair formation.
- Mechanistic Insight :
Epoxide Activation : The ammonium cation coordinates to the epoxide oxygen, polarizing the C-O bond.
Nucleophilic Attack : Bromide ion opens the epoxide ring, forming a transient alkoxide intermediate.
Carbamate Formation : CO insertion generates a carbamate, stabilized by the ammonium cation .
Q. What experimental considerations are critical for reproducibility in studies using this compound?
- Methodological Answer :
- Moisture Sensitivity : Use anhydrous solvents and store the catalyst under inert gas (argon/nitrogen).
- Stirring Efficiency : Ensure vigorous mixing (≥500 rpm) to overcome mass transfer limitations in biphasic systems.
- Data Validation : Cross-reference results with NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of reaction) and replicate key experiments ≥3 times .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Thermal Stability | Decomposition onset: 210°C (TGA) | |
| Optimal Catalytic Loading | 5 mol% (cyclic carbonate synthesis) | |
| Key NMR Peaks (CDCl) | δ 3.4 (N-CH), δ 1.6 (CH-Br) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
